N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with various thioacetyl derivatives. The process can yield high purity and yield, often exceeding 90%. The structural characterization is usually confirmed through NMR and mass spectrometry techniques.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, particularly the thiadiazole and imidazole moieties. These components are known for their diverse pharmacological effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance:
- In vitro studies indicated that compounds with a thiadiazole ring exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 50 to 200 µg/mL depending on the specific structure and substituents present .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Thiadiazole Derivative A | S. aureus | 100 |
Thiadiazole Derivative B | E. coli | 150 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide | K. pneumoniae | 200 |
Antiviral Activity
Research has also explored the antiviral potential of compounds featuring thiadiazoles. A study highlighted that certain derivatives could inhibit viral replication effectively, with IC50 values indicating potent activity against viral polymerases .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various thiadiazole derivatives for their antimicrobial activities. Among them, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide showed moderate activity against gram-positive bacteria with an inhibition rate of approximately 60% at higher concentrations .
- Cytotoxicity Assessment : In another study focusing on cytotoxic effects, the compound was tested against human cancer cell lines. The results indicated that it exhibited lower cytotoxicity compared to standard chemotherapeutic agents while maintaining therapeutic efficacy .
- Anti-inflammatory Properties : Some derivatives of thiadiazoles have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .
The biological activities of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting cellular processes.
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-18-19-14(23-10)17-13(21)9-22-15-16-8-12(20(15)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDJYSCJPBKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.